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Compound Name: Boc-NH-PEG2-C2-NH2

Cat. No.: B1682593 Get Quote

Introduction

Boc-NH-PEG2-C2-NH2 is a heterobifunctional linker molecule widely utilized in bioconjugation,

drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

[1][2] This linker features a primary amine at one terminus for conjugation and a Boc (tert-

butyloxycarbonyl) protected amine at the other. The two-unit polyethylene glycol (PEG) spacer

enhances the solubility and stability of the resulting conjugate in aqueous media.[3][4]

The free primary amine of Boc-NH-PEG2-C2-NH2 readily reacts with carboxylic acids to form a

stable amide bond.[3] This reaction is typically facilitated by carbodiimide chemistry, most

commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-

hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] This two-step method

provides high coupling efficiency under mild conditions.[7] Following successful conjugation,

the Boc protecting group can be removed under mild acidic conditions, such as with

trifluoroacetic acid (TFA), to expose a new primary amine for subsequent functionalization.[3][4]

[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the conjugation of Boc-NH-PEG2-C2-NH2 to carboxylic acid-

containing molecules.

Principle of the Reaction: EDC/NHS Coupling
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The conjugation of the primary amine on Boc-NH-PEG2-C2-NH2 to a carboxylic acid is most

efficiently achieved through a two-step EDC/NHS coupling reaction.[7]

Activation of the Carboxylic Acid: EDC activates the carboxyl group on the target molecule,

forming a highly reactive but unstable O-acylisourea intermediate.[5]

Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is

rapidly converted into a more stable NHS ester. This intermediate is less susceptible to

hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[5][6]

Amide Bond Formation: The amine-reactive NHS ester then reacts with the primary amine of

Boc-NH-PEG2-C2-NH2 to form a stable, covalent amide bond, releasing NHS as a

byproduct.[5]

This method ensures a controlled and efficient conjugation process, minimizing side reactions.

Data Presentation: Quantitative Reaction
Parameters
Successful conjugation depends on the careful optimization of several reaction parameters.

The following tables summarize key quantitative data and recommended starting conditions for

the EDC/NHS coupling reaction.

Table 1: Recommended Reagent Molar Ratios and Concentrations
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Reagent

Recommended
Molar Ratio
(relative to
Carboxylic Acid)

Recommended
Concentration

Notes

EDC
1.5 to 10-fold molar
excess

2 - 4 mM

Ensures efficient
activation of the
carboxylic acid.[5]
[7]

NHS/Sulfo-NHS
1.5 to 5-fold molar

excess
0.5 - 5 mM

Stabilizes the

activated

intermediate,

improving coupling

efficiency in aqueous

solutions.[5][7]

| Boc-NH-PEG2-C2-NH2 | 1 to 20-fold molar excess | Varies | Molar excess over the target

molecule may require empirical optimization to drive the reaction to completion.[9] |

Table 2: Recommended Buffers and pH for Reaction Steps

Reaction Step
Recommended pH
Range

Recommended
Buffer System

Notes

Carboxylic Acid

Activation
4.5 - 6.0 MES

This pH range is
optimal for EDC
activity while
minimizing
hydrolysis.[5][10]

Amine Coupling 7.2 - 8.5
PBS, HEPES,

Bicarbonate, Borate

Slightly basic pH

promotes the

nucleophilic attack by

the primary amine.

Buffers must be free

of primary amines

(e.g., Tris).[10][11]
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| Quenching (Optional) | ~8.0 | Tris or Glycine | Blocks unreacted NHS esters to prevent non-

specific reactions.[7][9] |

Table 3: Recommended Time and Temperature for Reaction Steps

Reaction Step
Recommended
Time

Recommended
Temperature

Notes

Carboxylic Acid

Activation
15 - 30 minutes

Room Temperature
(20-25°C)

Sufficient for the
formation of the
NHS ester.[5][7]

Amine Coupling
1 - 2 hours to

overnight

4°C to Room

Temperature

Lower temperatures

can be used to

maintain the stability

of sensitive

biomolecules.[7][9]

| Boc Deprotection | 30 - 120 minutes | Room Temperature | Reaction progress should be

monitored by LC-MS or TLC.[9][12][13] |

Experimental Protocols
Protocol 1: EDC/NHS Conjugation of Boc-NH-PEG2-C2-NH2 to a Carboxylic Acid

This protocol describes a general procedure for conjugating a carboxylic acid-containing

molecule to Boc-NH-PEG2-C2-NH2.

Materials Required:

Carboxylic acid-containing molecule

Boc-NH-PEG2-C2-NH2

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[9]

Quenching Solution: 1 M Tris-HCl, pH 8.0[9]

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification system (e.g., HPLC, Size Exclusion Chromatography)

Procedure:

Reagent Preparation:

Allow all reagents to warm to room temperature before use.

Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or

anhydrous solvent (e.g., DMF, DMSO).

Dissolve the carboxylic acid-containing molecule in the Activation Buffer. If solubility is an

issue, dissolve it first in a minimal amount of DMF or DMSO and then dilute with the buffer.

Dissolve Boc-NH-PEG2-C2-NH2 in the Coupling Buffer.

Activation of Carboxylic Acid:

To the solution of the carboxylic acid-containing molecule, add EDC (1.5-5 equivalents)

and NHS/Sulfo-NHS (1.5-5 equivalents).[5][7]

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to

form the NHS ester.[5][14]

Coupling to Amine:

Immediately add the activated carboxylic acid solution to the solution of Boc-NH-PEG2-
C2-NH2.
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Ensure the final pH of the reaction mixture is between 7.2 and 8.5. Adjust with the

Coupling Buffer if necessary.[5]

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with

gentle agitation.[9]

Quenching the Reaction (Optional):

To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution

to a final concentration of 20-50 mM.[7]

Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate:

Purify the Boc-protected conjugate from unreacted reagents and byproducts.

Common purification methods include Size Exclusion Chromatography (SEC) to remove

smaller molecules, or Reverse-Phase High-Performance Liquid Chromatography (RP-

HPLC) for higher purity.[12][15]

Analyze collected fractions by LC-MS to confirm the mass of the desired conjugate and

pool the pure fractions.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials Required:

Purified and dried Boc-NH-PEG2-C2-conjugate

Anhydrous Dichloromethane (DCM)

Trifluoroacetic Acid (TFA)

Saturated sodium bicarbonate (NaHCO₃) solution (for work-up)

Anhydrous sodium sulfate (Na₂SO₄)
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Rotary evaporator

Procedure:

Reaction Setup:

Dissolve the purified and dried Boc-protected conjugate in anhydrous DCM.

Prepare a solution of 20-50% TFA in DCM (v/v).[12]

Deprotection Reaction:

Add the TFA/DCM solution to the dissolved conjugate. A common ratio is a 1:1 mixture of

the conjugate solution to the TFA solution.[13]

Stir the reaction at room temperature and monitor its completion by LC-MS or TLC. The

reaction is typically complete within 30-60 minutes.[9][12]

Work-up and Isolation:

Upon completion, remove the DCM and excess TFA under reduced pressure using a

rotary evaporator.[11][16]

To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated

NaHCO₃ solution to neutralize the residual acid.

Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure to yield the deprotected conjugate.[13][16]

Visualizations
Diagram 1: EDC/NHS Coupling Mechanism
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Step 1: Carboxyl Activation

Step 2: NHS Ester Formation Step 3: Amide Bond Formation

R-COOH
(Carboxylic Acid)

O-Acylisourea Intermediate
(Unstable)

+ EDC

EDC

NHS Ester
(Amine-Reactive)

+ NHS

NHS

R-CO-NH-PEG-NH-Boc
(Final Conjugate)

+ Amine

H₂N-PEG-NH-Boc
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Start

1. Prepare Reagents
(Carboxylic Acid, PEG-Amine, EDC, NHS)

2. Activate Carboxylic Acid
(Add EDC/NHS, 15-30 min @ RT)

3. Couple to PEG-Amine
(1-2h @ RT or overnight @ 4°C)

4. Quench Reaction
(Optional, Tris or Glycine)

5. Purify Boc-Protected Conjugate
(HPLC / SEC)

6. Boc Deprotection
(TFA in DCM, 30-60 min @ RT)

7. Final Purification & Characterization
(HPLC, LC-MS)

Final Product:
R-CO-NH-PEG-NH₂
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Low Coupling Efficiency?

Hydrolysis of EDC/NHS?
(Reagents not fresh, improper buffer pH)

Yes

Suboptimal Molar Ratios?

Yes

Inactive Amine/Carboxyl?

Yes

Use fresh reagents.
Ensure Activation pH is 4.5-6.0.

Increase molar excess of EDC/NHS
and/or PEG-Amine.

Verify integrity of starting materials.
Ensure coupling buffer is amine-free.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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